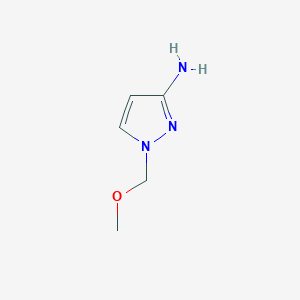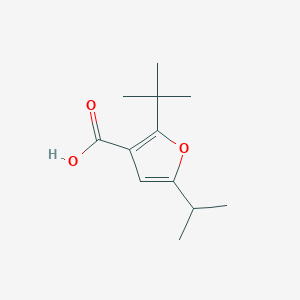![molecular formula C14H24O B13211998 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13211998.png)
5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,5’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spiro structure, which includes a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the reaction of a bicyclic ketone with a diol in the presence of an acid catalyst can lead to the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound shares a similar bicyclic structure but differs in the presence of additional oxygen atoms.
Bicyclo[5.1.0]octane: A simpler bicyclic compound without the spirocyclic feature.
Uniqueness
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3',3'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C14H24O/c1-13(2)5-3-6-14(10-13)7-4-11-8-12(11)9-15-14/h11-12H,3-10H2,1-2H3 |
InChI Key |
GLHKJZZITZAVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CCC3CC3CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)
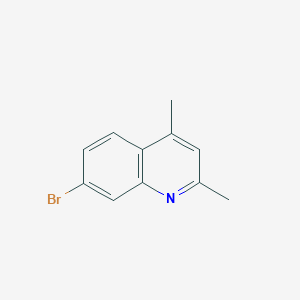
![1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid](/img/structure/B13211924.png)
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B13211930.png)
![2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13211937.png)
![(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
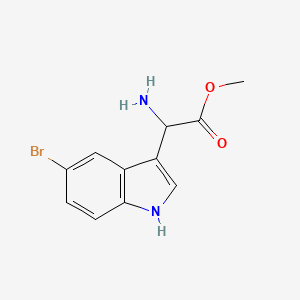
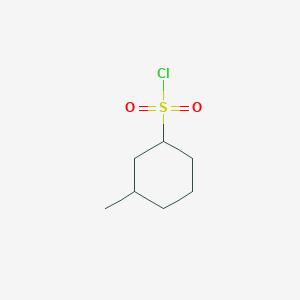
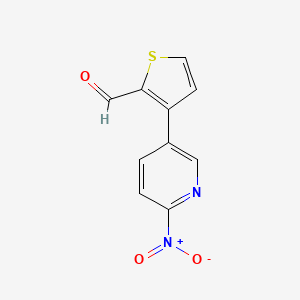
![[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13211967.png)
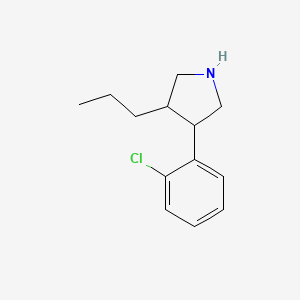
![4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13211984.png)
